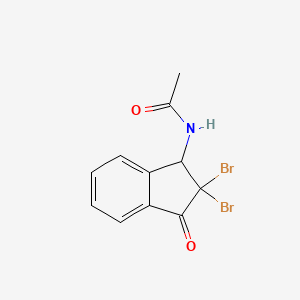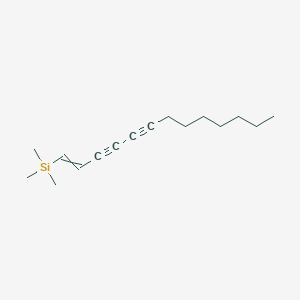![molecular formula C18H20BrN B12598447 1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine CAS No. 912339-50-5](/img/structure/B12598447.png)
1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R)-2-(4-bromofenil)-1-feniletil]pirrolidina es un compuesto orgánico con una estructura compleja que incluye un anillo de pirrolidina, un grupo bromofenilo y un grupo feniletil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-[(1R)-2-(4-bromofenil)-1-feniletil]pirrolidina típicamente implica la reacción de 4-bromobenzaldehído con feniletilamina para formar una base de Schiff intermedia. Esta intermedia se reduce luego utilizando un agente reductor adecuado como el borohidruro de sodio para producir el compuesto deseado. Las condiciones de reacción a menudo incluyen solventes como etanol o metanol y pueden requerir reflujo para asegurar la reacción completa .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-[(1R)-2-(4-bromofenil)-1-feniletil]pirrolidina puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para producir alcoholes o aminas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Alcoholes o aminas.
Sustitución: Derivados sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
1-[(1R)-2-(4-bromofenil)-1-feniletil]pirrolidina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-[(1R)-2-(4-bromofenil)-1-feniletil]pirrolidina implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y conduciendo a diversos efectos biológicos. Las dianas moleculares y vías exactas pueden variar según la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
1-(4-Bromofenil)pirrolidina: Comparte el grupo bromofenilo pero carece del grupo feniletil.
1-(4-Bromofenilsulfonil)pirrolidina: Contiene un grupo sulfonilo en lugar del grupo feniletil.
Singularidad
1-[(1R)-2-(4-bromofenil)-1-feniletil]pirrolidina es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
912339-50-5 |
|---|---|
Fórmula molecular |
C18H20BrN |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine |
InChI |
InChI=1S/C18H20BrN/c19-17-10-8-15(9-11-17)14-18(20-12-4-5-13-20)16-6-2-1-3-7-16/h1-3,6-11,18H,4-5,12-14H2/t18-/m1/s1 |
Clave InChI |
JUERPLXKJXRZLU-GOSISDBHSA-N |
SMILES isomérico |
C1CCN(C1)[C@H](CC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(C1)C(CC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)


![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)

![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)

![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
